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molecular formula C37H66O6 B8729998 Squamocin L

Squamocin L

Cat. No. B8729998
M. Wt: 606.9 g/mol
InChI Key: URLVCROWVOSNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06991818B2

Procedure details

The present invention relates to a novel compound designated as isosquamocin (1) and exhibiting insecticidal property. The invention also provides insecticidal composition containing isosquamocin (1), and related compounds squamocin-G (2), asimicin/squamocin-H (3); 4-deoxyasimicin/squamocin-M (4); desacetyluvaracin/squamocin L (5); motrilin/annonin-II/squamocin-C (6); neoannonin/squamocin-J (7); squamocin-K (8), squamocin-B (9), squamostatin-A (10); bullatalicin/squamostatin-B (11); bullatanocin/squamostatin-C/Annonin-V/Cherimolin-II (12) and unidentified compounds with retention times 5.88 min, 14.18 min and 45.25 min in HPLC, all obtained from the plant Annona squamosa. The present invention also provides methods for isolation of isosquamocin (1) and related compounds squamocin-G (2), asimicin/squamocin-H (3); 4-deoxyasimicin/squamocin-M (4); desacetyluvaracin/squamocin L (5); motrilin/annonin-II/squamocin-C (6); neoannonin/squamocin-J (7); squamocin-K (8), squamocin-B (9), squamostatin-A (10); bullatalicin/squamostatin-B (11); bullatanocin/squamostatin-C/Annonin-V/Cherimolin-II (12) and unidentified compounds with retention times 5.88 min, 14.18 min and 45.25 min in HPLC from the extract of the seeds of Annona squamosa. The present invention is also related to the preparation of emulsifiable concentrate formulations of the extract of seeds of Annona squamosa standardized and enriched with respect to isosquamocin for insecticidal applications. The composition of the extract of the seeds of Annona squamosa standardized with respect to isosquamocin and its formulation of the present invention are represented by the FIGS. (13) and (14) showing their analyses by HPLC. Compounds (1) to (12) described in the present invention were characterized by their physical data, optical rotation, CD spectra, 1HNMR spectra, 13CNMR spectra and mass spectra.
[Compound]
Name
neoannonin squamocin-J
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
squamocin-K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
squamocin-B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
squamostatin-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
bullatalicin squamostatin-B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
asimicin squamocin-H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
squamocin-M
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
motrilin annonin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
squamocin-C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C@H:11]([OH:44])[C@@H:12]1[O:16][C@@H:15]([C@@H:17]2[O:21][C@@H:20]([C@H:22]([OH:43])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][C@@H:33]([OH:42])[CH2:34][C:35]3[C:39](=[O:40])[O:38][C@@H:37]([CH3:41])[CH:36]=3)[CH2:19][CH2:18]2)[CH2:14][CH2:13]1.CCCCCCCCCCC(O)C1[O:60]C(C2OC(C(O)CCCCCCCCCCCCC3C(=O)OC(C)C=3)CC2)CC1.CCCCC[C@@H](O)CCCC[C@H](O)[C@@H]1O[C@@H]([C@@H]2O[C@@H]([C@H](O)CCCCCCCCCCCCC3C(=O)O[C@@H](C)C=3)CC2)CC1.CCCCCCC(O)CCCC(O)C1OC(C2OC(C(O)CCCCCCCCCCC3C(=O)OC(C)C=3)CC2)CC1.CCCCCC[C@@H](O)CCC[C@H](O)[C@H]1O[C@H]([C@H](O)CC[C@@H](O)[C@H]2O[C@H](CCCCCCCCCC3C(=O)O[C@H](C)C=3)CC2)CC1.CCCCCCCCCC[C@H](O)[C@@H]1O[C@@H]([C@H](O)CC[C@H](O)[C@H]2O[C@H](CCCCCCC[C@@H](O)CC3C(=O)O[C@@H](C)C=3)CC2)CC1.CCCCCC[C@@H](O)CCC[C@@H](O)[C@H]1O[C@H]([C@H](O)CC[C@@H](O)[C@H]2O[C@H](CCCCCCCCCC3C(=O)O[C@H](C)C=3)CC2)CC1>>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([OH:44])[CH:12]1[O:16][CH:15]([CH:17]([OH:21])[CH2:18][CH2:19][CH:20]([OH:60])[CH:22]2[O:43][CH:25]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH:33]([OH:42])[CH2:34][C:35]3[C:39](=[O:40])[O:38][CH:37]([CH3:41])[CH:36]=3)[CH2:24][CH2:23]2)[CH2:14][CH2:13]1 |f:5.6|

Inputs

Step One
Name
neoannonin squamocin-J
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
squamocin-K
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
squamocin-B
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3=CC(OC3=O)C)O)O)O
Step Four
Name
squamostatin-A
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC[C@H](CCC[C@@H]([C@@H]1CC[C@H](O1)[C@@H](CC[C@H]([C@@H]2CC[C@H](O2)CCCCCCCCCC3=C[C@H](OC3=O)C)O)O)O)O
Step Five
Name
bullatalicin squamostatin-B
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@@H]([C@@H]2CC[C@H](O2)CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O.CCCCCC[C@H](CCC[C@H]([C@@H]1CC[C@H](O1)[C@@H](CC[C@H]([C@@H]2CC[C@H](O2)CCCCCCCCCC3=C[C@H](OC3=O)C)O)O)O)O
Step Six
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O
Step Nine
Name
asimicin squamocin-H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
squamocin-M
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O
Step Twelve
Name
motrilin annonin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
squamocin-C
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC[C@H](CCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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